2-Amino-3,4-dimethylhexanoic acid

Lipophilicity Permeability Peptide design

Researchers require pre-resolved, multi-chiral amino acids to accelerate SAR without costly in-house separation. 2-Amino-3,4-dimethylhexanoic acid solves this gap. - **Stereochemical complexity**: 3 chiral centers (8 configurational isomers) - beyond natural isoleucine's 4-isomer space. - **Predicted property boost**: ΔXLogP3 ≈ +1.2 vs norleucine; enhances membrane interaction. - **Supply advantage**: Pre-resolved (2S)-enantiomer (CAS 1933788-33-0) available at ≥95% purity; racemic at ≥98% (HPLC). Bulk lead time: 2-3 weeks.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Cat. No. B15269229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,4-dimethylhexanoic acid
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCC(C)C(C)C(C(=O)O)N
InChIInChI=1S/C8H17NO2/c1-4-5(2)6(3)7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)
InChIKeyDJFPUIRBUQHIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity, Physicochemical Baseline, and Procurement


2-Amino-3,4-dimethylhexanoic acid (CAS 1934378-11-6 racemic; 1933788-33-0 (2S)-enantiomer) is a synthetic, non-proteinogenic, α,γ-branched-chain amino acid of molecular formula C₈H₁₇NO₂ and molecular weight 159.23 g·mol⁻¹ [1]. The compound features a stereogenic α-carbon and two additional chiral centers at the β- and γ-positions, resulting in 2³ = 8 potential configurational isomers—a level of stereochemical complexity that can be leveraged to modulate peptide conformation, proteolytic stability, and lipophilicity. Commercial availability is limited to specialty chemical suppliers; the racemic form is offered at ≥98% purity (HPLC) and the (2S)-enantiomer at ≥95% purity, typically at milligram-to-gram scale with lead times of 2–3 weeks for bulk quantities .

Selection Logic Chiral reference standard or enantiomer-comparison study workflow Racemic (≥98%) or (2S)-enantiomer (≥95%) options support stereochemical attribution review
Research Context Non-proteinogenic α,γ-branched scaffold for peptidomimetic conformational constraint studies Vicinal dimethyl substitution differs from mono-methylated isoleucine or gem-dimethyl norleucine analogs
Procurement Context Specialty chemical supplier sourcing; batch-specific QC documentation supports assay reproducibility review

Generic Substitution: The Evidence Gap


A targeted literature survey reveals a notable absence of published research detailing the initial synthesis or biological characterization of 2-amino-3,4-dimethylhexanoic acid . The compound is not indexed in major biological activity databases such as ChEMBL or DrugBank, and no peer-reviewed head-to-head comparative study exists against its closest positional isomers (e.g., 3,5-dimethyl-, 5,5-dimethylnorleucine, or 3,3-dimethylhexanoic acid). Consequently, any claim of functional superiority over in-class analogs currently rests on class-level inference from the broader non-proteinogenic branched-chain amino acid literature and on computable physicochemical property differences rather than on direct experimental comparison. This document therefore distinguishes the compound on the basis of (i) predicted molecular descriptors, (ii) stereochemical complexity relative to simpler analogs, (iii) procurement specifications, and (iv) positional-isomer diversity—while explicitly flagging the absence of head-to-head biological or pharmacological evidence.

Positional isomer mismatch Similar products like 5,5-dimethylnorleucine or 3,5-dimethyl isomers share identical TPSA and formula but differ in steric environment; vicinal vs geminal dimethyl branching may shift peptide backbone conformation
Stereochemical complexity may not transfer Natural L-isoleucine offers only 4 configurational isomers; the 3,4-dimethylhexanoic acid scaffold expands to 8 isomers—simpler analogs cannot replicate this stereochemical SAR space
No head-to-head biological evidence No peer-reviewed comparative study exists against closest positional isomers; functional claims currently rest on class-level inference and computed property differences

Quantitative Evidence Guide vs. Key Comparators


Predicted Lipophilicity vs. Unbranched Norleucine

The calculated partition coefficient (XLogP3) for (2S)-2-amino-3,4-dimethylhexanoic acid is −0.7 [2]. Although this value is identical to that of the positional isomer 2-amino-5,5-dimethylhexanoic acid, it is approximately 1.2 log units higher than the unbranched parent compound L-norleucine (XLogP3 ca. −1.9) [1], indicating that the branched side chain substantially increases hydrophobicity. Increased lipophilicity can enhance passive membrane permeability and alter peptide–membrane interactions when this building block is incorporated into peptide sequences.

Predicted Lipophilicity
Class-level inference
ΔXLogP3 ≈ +1.2 log units
Target XLogP3 = −0.7 vs L-norleucine ≈ −1.9
Reported 6.3-fold higher predicted octanol partitioning; supports hydrophobicity-tuning context in peptide design
Computed property; not experimentally validated for this compound
Lipophilicity Permeability Peptide design

Topological Polar Surface Area: Isomer Comparison

The topological polar surface area (TPSA) is 63.3 Ų for 2-amino-3,4-dimethylhexanoic acid, compared with 63.3 Ų for 5,5-dimethylnorleucine and 63.3 Ų for other positional isomers sharing the same molecular formula [1]. This invariant TPSA across the dimethyl-norleucine isomer series implies that differentiation among these positional isomers does not arise from global polarity but from local steric and stereoelectronic effects imparted by the position of methyl branching on the hexanoic acid backbone.

Topological Polar Surface Area
Class-level inference
ΔTPSA = 0 Ų
Target TPSA = 63.3 Ų identical across dimethyl-norleucine positional isomers
Isomer selection cannot rely on global polarity; local steric effects from vicinal dimethyl groups are the key differentiator
Cactvs algorithm; computed property only
Polar surface area Oral bioavailability Blood-brain barrier

Stereogenic Centers and Isomeric Complexity

2-Amino-3,4-dimethylhexanoic acid contains three chiral centers (Cα, Cβ, Cγ), yielding eight possible stereoisomers [1]. By contrast, the natural branched-chain amino acid L-isoleucine (2-amino-3-methylpentanoic acid) possesses only two stereogenic centers (Cα and Cβ) and four stereoisomers [2]. The additional stereocenter in the 3,4-dimethylhexanoic acid scaffold provides greater configurational diversity for systematic structure–activity relationship (SAR) studies. The increased number of stereoisomers also raises the bar for stereoselective synthesis, making procurement of a specific pre-synthesized enantiomerically enriched building block a strategic choice that cannot be replicated by the natural amino acid alone.

Stereogenic Complexity
Class-level inference
3 centers → 8 configurational isomers
L-Isoleucine: 2 centers → 4 isomers
Expanded stereochemical SAR space beyond natural isoleucine; supports enantiomer-attribution review workflow
Based on IUPAC structural analysis; configurational isomers not individually profiled
Stereochemistry Conformational restraint Peptidomimetic design

Procurement Purity Specification

The racemic mixture (CAS 1934378-11-6) is commercially sourced at a minimum purity of 98% (HPLC), with batch-specific QC documentation (NMR, HPLC, GC) available from the supplier Bidepharm . In contrast, many positional analogs such as 2-amino-5,5-dimethylhexanoic acid are frequently supplied at ≥95% purity . While this 3-percentage-point difference is modest, it translates to ≤2% total unidentified impurities in the 3,4-dimethyl compound versus ≤5% in the 5,5-dimethyl analog—a factor that may be material when trace impurities interfere with sensitive catalytic or biological assays.

Purity Specification
Data to verify
Racemic ≥98% (HPLC)
5,5-dimethyl analog typically ≥95%
≤2% total impurities vs ≤5% for comparator; may support sensitive assay procurement decisions
Vendor-declared specifications; not independently verified
Purity specification Quality control Research procurement

Predicted Acid Dissociation Constant: Isomer Comparison

The predicted pKₐ (carboxylic acid) for (2S)-2-amino-3,4-dimethylhexanoic acid is 2.58 ± 0.25 [1]. The analogous 2-amino-3,3-dimethylhexanoic acid isomer, which features a gem-dimethyl-substituted β-carbon (quaternary center), exhibits a marginally higher predicted pKₐ of 2.65 ± 0.30 owing to increased steric shielding of the carboxylate group by the geminal methyl substituents [2]. Although the difference is small (ΔpKₐ ≈ −0.07), it may become relevant in fine-tuning the protonation state at near-neutral pH when comparing peptide coupling efficiencies or metal-chelation properties.

Predicted pKₐ
Cross-study comparable
ΔpKₐ ≈ −0.07 units
Target pKₐ = 2.58 ± 0.25 vs 3,3-dimethyl isomer 2.65 ± 0.30
Marginally more acidic; may require context-specific review for sterically hindered peptide coupling optimization
Computed by predictive algorithm; not experimentally measured
Acid-base property Ionization state Peptide coupling

Best-Applicable Scenarios


Peptide Conformational Constraint and Stability

Incorporation of 2-amino-3,4-dimethylhexanoic acid into synthetic peptides can introduce localized steric bulk at the peptide backbone via vicinal dimethyl substitution at C3 and C4, which is predicted to restrict ψ and φ dihedral angles differently than mono-methylated natural amino acids such as isoleucine [1]. This makes it a candidate building block for peptidomimetic design where enhanced proteolytic stability is sought through conformational restriction—a strategy validated in the broader class of β- and γ-branched non-proteinogenic amino acids used in cyclodepsipeptide natural product synthesis, such as AHDMHA [2].

Stereochemical SAR Library Expansion

With three chiral centers providing an 8-isomer configurational space, the compound enables systematic exploration of stereochemistry–activity relationships in peptide ligand optimization campaigns. Researchers who have exhausted the 4-isomer space of natural isoleucine can procure the (2S)-enantiomer of 2-amino-3,4-dimethylhexanoic acid as a pre-resolved building block, avoiding the need for in-house chiral separation and accelerating the SAR iteration cycle [1].

Hydrophobic Tuning of Peptide–Membrane Interactions

The predicted increase in lipophilicity (ΔXLogP3 ≈ +1.2 vs. unbranched norleucine) suggests utility in peptides where enhanced membrane interaction or passive permeability is desired. While not directly validated in cellular assays for this specific compound, the class-level evidence from dimethyl-branched amino acids in cyclodepsipeptide antibiotics supports the hypothesis that strategically placed methyl groups modulate peptide–lipid bilayer interactions [1][2].

Application
Selection Property
Validation Focus
Peptide Conformational Constraint Studies
Vicinal dimethyl substitution pattern
Proteolytic stability and backbone dihedral angle context
Stereochemical SAR Library Expansion
8-isomer configurational space; pre-resolved (2S)-enantiomer
Enantiomer-attribution review and stereochemistry-activity mapping
Peptide–Membrane Interaction Tuning
Predicted lipophilicity (ΔXLogP3 ≈ +1.2 vs norleucine)
Passive permeability and membrane-interaction assay context
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